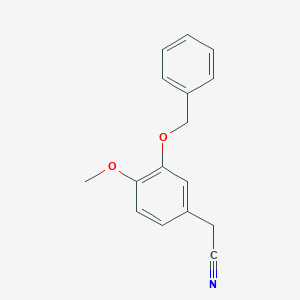

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

Beschreibung

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is a substituted benzeneacetonitrile derivative featuring a benzyloxy group (-OBn) at the 3-position and a methoxy group (-OMe) at the 4-position of the phenyl ring. The acetonitrile (-CH₂CN) moiety is directly attached to the aromatic core, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its molecular formula is C₁₆H₁₅NO₂ (molecular weight: 253.30 g/mol). The benzyloxy group enhances lipophilicity, while the methoxy group contributes to electronic modulation of the aromatic system .

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKGPOJTJAMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520861 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-39-4 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification steps may include recrystallization or column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile, also known by its chemical structure and CAS number, is an organic compound that has garnered attention in various research fields due to its unique properties and potential applications. This article explores its scientific research applications, including medicinal chemistry, biological activity, and industrial uses.

Medicinal Chemistry

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is being investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against breast cancer cells with an IC50 value of approximately 12 µM, suggesting its potential as a lead compound in cancer therapy.

- Antimicrobial Properties : Research has indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus has been reported at 8 µg/mL.

The biological activities of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile can be attributed to its ability to interact with various biomolecular targets.

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism. Inhibition rates of up to 65% have been observed at concentrations around 50 µM.

- Mechanism of Action : The compound's mechanism may involve electron transfer and hydrophobic interactions, enhancing its binding affinity to target enzymes and receptors.

Industrial Applications

In addition to its medicinal properties, 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile finds applications in the chemical industry.

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, which can be utilized in the production of specialty chemicals and advanced materials.

- Material Science : The compound's unique chemical structure allows for modifications that can enhance material properties, making it suitable for use in polymer chemistry and nanotechnology.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated notable efficacy against multiple bacterial strains. The results indicated that it could serve as a basis for developing new antibacterial agents.

Cytotoxicity in Cancer Research

In vitro testing on MCF-7 breast cancer cells revealed significant cytotoxic effects, suggesting further investigation into its mechanisms and potential therapeutic applications is warranted.

Enzyme Interaction Studies

Research has illustrated that the compound can effectively inhibit CYP450 enzymes, highlighting its relevance in pharmacokinetics and drug-drug interaction studies.

Wirkmechanismus

The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile are best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural Isomers and Substitution Patterns

Physicochemical Properties

- Lipophilicity : The benzyloxy group in 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile increases logP compared to hydroxy- or methoxy-only analogs (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, logP ~1.5 vs. ~2.8) .

- Solubility : Fluorinated derivatives (e.g., [2-(Benzyloxy)-4-fluorophenyl]acetonitrile) exhibit lower aqueous solubility due to fluorine’s electronegativity and hydrophobic effects .

- Stability : Methoxy and benzyloxy groups provide steric protection against nucleophilic attacks, enhancing stability compared to hydroxy-substituted analogs .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Biologische Aktivität

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is an organic compound with significant potential in biological research, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, along with an acetonitrile functional group. Its molecular formula is CHNO, with a molecular weight of approximately 253.296 g/mol. The presence of these functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 253.296 g/mol |

| Functional Groups | Benzyloxy, Methoxy, Acetonitrile |

Biological Activity

Research indicates that derivatives of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile exhibit significant biological activities, particularly in cancer treatment:

- Anti-Metastatic Effects : Similar compounds have shown the ability to inhibit metastasis in hepatocellular carcinoma (HCC) by modulating proteins involved in epithelial-mesenchymal transition (EMT). For instance, studies demonstrated that these compounds can upregulate E-cadherin and downregulate vimentin, Slug, and matrix metalloproteinase-9 (MMP-9), which are critical in cancer cell migration and invasion .

- Cell Proliferation Inhibition : The compound has been linked to reduced proliferation rates in various cancer cell lines. It affects signaling pathways associated with integrins and matrix metalloproteinases, which are crucial for cellular adhesion and migration.

The mechanisms through which 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile exerts its biological effects include:

- Regulation of EMT : By influencing the expression levels of E-cadherin and vimentin, the compound impacts the transition from epithelial to mesenchymal states in cancer cells, thereby reducing their metastatic potential .

- Inhibition of Integrins : The compound may inhibit integrin signaling pathways, which play a vital role in cell adhesion and migration. This inhibition can lead to decreased motility of cancer cells.

Case Studies

A notable study explored the effects of related benzofuran derivatives on HCC cells. The findings indicated that these compounds significantly inhibited cell migration and altered cell morphology without inducing cytotoxicity at non-toxic concentrations. Specifically, the study highlighted that treatment with these derivatives resulted in decreased expression of integrin α7 and MMP-9, further supporting their role as potential anti-metastatic agents .

Future Research Directions

Given the promising results observed with similar compounds, further investigation into 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is warranted. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile, and how are intermediates purified?

- Methodology : The compound is typically synthesized via sequential substitution reactions. A benzyloxy group is introduced to a methoxyphenol precursor, followed by nucleophilic displacement to attach the acetonitrile moiety. Key steps include protecting the hydroxyl group (e.g., benzylation) and cyanomethylation using reagents like potassium cyanide or trimethylsilyl cyanide. Purification involves column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/hexane. High-purity grades (>95%) are confirmed via HPLC, as referenced in commercial synthesis protocols .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and confirms substitution patterns. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches (~2250 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (m/z 269.3, [M+H]⁺). Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with spectral libraries for related methoxybenzyl derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for yield improvement?

- Methodology : Factorial designs (e.g., 2^k-p) systematically test variables such as temperature, solvent polarity, and catalyst loading. For example, optimizing benzylation efficiency might involve varying reaction time (12-24 hrs) and benzyl bromide equivalents (1.2-2.0). Response surface methodology (RSM) models interactions between parameters. Computational tools like ICReDD’s quantum chemical reaction path searches reduce trial-and-error experimentation, enabling rapid identification of optimal conditions .

Q. What computational strategies predict the compound’s reactivity in agrochemical precursor synthesis?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state modeling (e.g., using Gaussian software) evaluates activation barriers for nitrile group transformations. Molecular dynamics simulations assess solubility in solvents like DMF or acetonitrile, guiding solvent selection for downstream reactions .

Q. How do researchers resolve contradictions in spectroscopic data for structural analogs?

- Methodology : Comparative analysis of NMR shifts for analogous compounds (e.g., 4-methoxybenzonitrile) identifies deviations caused by benzyloxy substitution. 2D NMR techniques (COSY, HSQC) clarify coupling patterns in crowded aromatic regions. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereoelectronic effects .

Q. What methodologies identify and quantify degradation byproducts under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. Liquid Chromatography-Mass Spectrometry (LC-MS) detects hydrolyzed products (e.g., carboxylic acids from nitrile hydrolysis). Kinetic modeling (Arrhenius plots) extrapolates shelf-life predictions. Purity thresholds (>98%) are maintained via controlled atmosphere packaging (argon) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.